

# A Comparative Analysis of Topical Vasodilators for Enhanced Female Sexual Arousal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Female Sexual Interest/Arousal Disorder (FSIAD) is a prevalent condition characterized by a persistent lack or significant reduction of sexual interest and/or arousal. While the underlying etiology is multifactorial, impaired genital blood flow is recognized as a key physiological contributor. This has led to the exploration of topical vasodilators as a targeted therapeutic approach. This guide provides a comparative analysis of the performance of several topical vasodilators for female sexual arousal, supported by experimental data from recent clinical studies.

### **Executive Summary**

This guide evaluates the efficacy and safety of three main classes of topical vasodilators for the treatment of FSIAD: phosphodiesterase type 5 (PDE5) inhibitors (Sildenafil), prostaglandin E1 analogues (Alprostadil), and nitric oxide donors. Additionally, a combination therapy is reviewed. The primary endpoints in the discussed studies include changes in the Female Sexual Function Index (FSFI) and arousal success rates. Sildenafil and Alprostadil have demonstrated positive outcomes in subsets of women with FSIAD, while nitric oxide donors show promise in enhancing physiological markers of arousal. Combination therapies may offer a synergistic effect. Safety profiles for these topical agents are generally favorable, with most adverse events being mild and localized.

## **Data Presentation: Efficacy of Topical Vasodilators**







The following tables summarize the quantitative data from key clinical trials on the efficacy of various topical vasodilators.

Table 1: Sildenafil Cream



| Study/Trial ID                                 | Drug/Concentr<br>ation    | Patient<br>Population                | Primary<br>Efficacy<br>Endpoint(s)                                                               | Results                                                                                                                                                                                                                                                                                                                    |
|------------------------------------------------|---------------------------|--------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT04948151                                    | Sildenafil Cream,<br>3.6% | Premenopausal<br>women with<br>FSIAD | Change in<br>SFQ28 Arousal<br>Sensation<br>domain score;<br>Change in<br>FSDS-DAO<br>Question 14 | No statistically significant difference in the intention-to-treat population. In a subset of women with FSIAD with or without decreased desire, a significant increase in the SFQ28 Arousal Sensation domain score was observed (Least Squares Mean change: 2.03 for sildenafil vs. 0.08 for placebo, P=.04). [1][2][3][4] |
| (Exploratory<br>Endpoints from<br>NCT04948151) | Sildenafil Cream,<br>3.6% | Premenopausal<br>women with<br>FSIAD | Proportion of satisfying sexual events                                                           | Higher proportion of satisfying sexual events with sildenafil vs. placebo (e.g., after 4 weeks: 68.6% vs. 47.9%).[5]                                                                                                                                                                                                       |

Table 2: Alprostadil Cream



| Study/Trial ID              | Drug/Concentr<br>ation                        | Patient<br>Population | Primary<br>Efficacy<br>Endpoint(s) | Results                                                                                                                                                |
|-----------------------------|-----------------------------------------------|-----------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chinese<br>Population Study | Alprostadil<br>Cream (500,<br>700, 900 mcg)   | Women with<br>FSAD    | Arousal success<br>rate            | Dose-dependent increase in arousal success rates: 33.1% (placebo), 46.3% (500 mcg, P=0.0161), 43.5% (700 mcg, P=0.0400), 53.9% (900 mcg, P=0.0002).[6] |
| Chinese<br>Population Study | Alprostadil<br>Cream (500,<br>700, 900 mcg)   | Women with<br>FSAD    | Change in FSFI<br>score            | Dose-dependent increase in FSFI score from baseline: 14.7% (placebo), 20.7% (500 mcg, P=0.067), 21.7% (700 mcg, P=0.035), 22.9% (900 mcg, P=0.002).[6] |
| Multicenter Study           | Alprostadil<br>Cream (500,<br>1000, 1500 mcg) | Women with<br>FSAD    | Arousal success rate               | No statistically significant difference from placebo.[7]                                                                                               |

Table 3: Nitric Oxide Donor Gel



| Study                | Drug/Concentr<br>ation                             | Patient<br>Population | Primary<br>Efficacy<br>Endpoint(s)             | Results                                                                                                                                       |
|----------------------|----------------------------------------------------|-----------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Preliminary<br>Study | S-<br>nitrosoglutathion<br>e (GSNO) gel-<br>100 μΜ | Healthy women         | Clitoral blood<br>flow (Doppler<br>ultrasound) | Significant increase in systolic and diastolic speeds and resistance in the clitoral artery (P=0.002, P=0.043, and P=0.005, respectively).[8] |

Table 4: Triple Vasodilator Cream

| Study       | Drug/Concentr<br>ation                          | Patient<br>Population                                    | Primary<br>Efficacy<br>Endpoint(s) | Results                                                                                                                                                                         |
|-------------|-------------------------------------------------|----------------------------------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pilot Study | Cream with three<br>unspecified<br>vasodilators | Premenopausal<br>and<br>postmenopausal<br>women with FSD | Change in FSFI<br>total score      | Significant increase in mean change of FSFI total score vs. placebo in premenopausal women (13.35 vs. 1.7, P<0.0001) and postmenopausal women (14.85 vs. 1.54, P<0.0001).[8][9] |

# **Experimental Protocols**



#### Sildenafil Cream (NCT04948151) Experimental Protocol

- Study Design: A phase 2b, exploratory, randomized, placebo-controlled, double-blind study. [3][4]
- Participants: Healthy, premenopausal women aged 18 years or older diagnosed with FSIAD.
   [10]
- Intervention: Participants were randomized to receive either Sildenafil Cream, 3.6% or a placebo cream. The cream was applied to the clitoris, vestibule, labia minora, and anterior distal vagina 10-20 minutes before sexual activity.[5]
- Primary Efficacy Endpoints:
  - Change from baseline to week 12 in the Arousal Sensation domain of the Sexual Function
     Questionnaire (SFQ28).[3][4]
  - Change from baseline to week 12 in question 14 of the Female Sexual Distress Scale— Desire, Arousal, Orgasm (FSDS-DAO).[3][4]
- Data Collection: Efficacy was also assessed using a 12-question Arousal Diary completed within 24 hours of each sexual experience.[5]

Alprostadil Cream (Chinese Population Study) Experimental Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[6]
- Participants: 400 female patients (aged 22-62 years) with FSIAD.[6]
- Intervention: After a 4-week non-treatment baseline period, participants were randomized to receive one of three doses of alprostadil cream (500, 700, or 900 mcg) or a placebo cream.
   The cream was applied to the clitoris and the G-spot in the vagina before intercourse.[6]
- Primary Efficacy Endpoint: Arousal success rate, defined by "Yes" responses to Question 3
  of the Female Sexual Encounter Profile (FSEP).[6]



 Secondary Efficacy Endpoints: Included changes in the Female Sexual Function Index (FSFI), a Global Assessment Questionnaire, and the Female Sexual Distress Scale.[6]

## Signaling Pathways and Experimental Workflow

Signaling Pathways

The physiological process of female sexual arousal involves the relaxation of smooth muscle in the genital vasculature, leading to increased blood flow and engorgement. Topical vasodilators facilitate this process through distinct signaling pathways.



Click to download full resolution via product page

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.



Click to download full resolution via product page

Caption: Alprostadil activates adenylyl cyclase, increasing cAMP and causing vasodilation.

**Experimental Workflow** 



The following diagram illustrates a typical clinical trial workflow for evaluating topical vasodilators for female sexual arousal.



Click to download full resolution via product page

Caption: A typical clinical trial workflow for FSIAD treatments.

## **Safety and Tolerability**



Topical administration of vasodilators is intended to minimize systemic side effects often associated with oral formulations.[6][11]

- Sildenafil Cream: In the RESPOND study, topical sildenafil cream was found to be safe and well-tolerated by both the women and their partners.[2] There were no significant differences in treatment-emergent adverse events between the sildenafil and placebo groups.[6] The topical application leads to significantly lower systemic exposure compared to oral sildenafil, reducing the risk of side effects like headache, flushing, and dizziness.[2]
- Alprostadil Cream: The most common adverse events are mild and localized, including burning and itching at the application site.[12] Systemic side effects are rare.
- Nitric Oxide Donor Gel: In the preliminary study of GSNO gel, no local or systemic adverse effects were observed in the participants or their partners.[8]
- Triple Vasodilator Cream: The pilot study reported no serious adverse effects during treatment.[8][9]

#### Conclusion

Topical vasodilators represent a promising therapeutic avenue for women experiencing FSIAD, particularly when impaired genital blood flow is a contributing factor. Sildenafil and alprostadil creams have shown efficacy in improving arousal and satisfaction in specific patient populations in a dose-dependent manner. Nitric oxide donors and combination therapies also show potential and warrant further investigation. The localized application of these agents enhances their safety profile compared to systemic alternatives. Future research should focus on identifying the patient populations most likely to respond to these therapies and on long-term efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. urologytimes.com [urologytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. contemporaryobgyn.net [contemporaryobgyn.net]
- 6. contemporaryobgyn.net [contemporaryobgyn.net]
- 7. Alprostadil | C20H34O5 | CID 5280723 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. olympiapharmacy.com [olympiapharmacy.com]
- 9. A Pilot Study of a Topical Intervention for Treatment of Female Sexual Dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preliminary Efficacy of Topical Sildenafil Cream for the Treatment of Female Sexual Arousal Disorder: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Topical alprostadil treatment of female sexual arousal disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Topical Vasodilators for Enhanced Female Sexual Arousal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125493#comparative-analysis-of-topical-vasodilators-for-female-sexual-arousal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com